molecular formula C19H20ClN3O4S B2632867 N1-(4-chlorobenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941983-61-5

N1-(4-chlorobenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2632867
CAS RN: 941983-61-5
M. Wt: 421.9
InChI Key: WAYBZWFAYNSWQH-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Selectivity

Studies have indicated the potency and selectivity of similar compounds in inhibiting enzymes like phenylethanolamine N-methyltransferase (PNMT). For instance, certain tetrahydroisoquinoline derivatives are known for their high PNMT inhibitory potency and selectivity, displaying significant potential to penetrate the blood-brain barrier and showing remarkable affinity and selectivity toward the enzyme compared to other receptors (Grunewald, Romero & Criscione, 2005). Another study explored the role of the acidic hydrogen in similar compounds to understand the selectivity toward PNMT versus alpha 2-adrenoceptor, suggesting that the selectivity is not solely due to the presence of an acidic hydrogen but may also depend on other properties (Grunewald, Dahanukar, Caldwell & Criscione, 1997).

Anticancer Potential

Aromatic sulfonamides containing a condensed piperidine moiety, closely related to the chemical structure , have been synthesized and evaluated for their ability to induce oxidative stress and deplete glutathione in cancer cells. These compounds, including tetrahydroquinoline derivatives, have shown cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents (Madácsi, Kanizsai, Fehér, Gyuris, Ózsvári, Erdélyi, Wölfling & Puskás, 2013).

Diuretic and Antihypertensive Properties

N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinolines and isoquinolines, which share structural similarities, have been synthesized and evaluated for their diuretic and antihypertensive activities. While these compounds did not exhibit antihypertensive properties, many displayed diuretic activity comparable to or higher than reference drugs, suggesting their potential application in this domain (Landriani, Barlocco, Pinna, Demontis, Miele, Enrico & Anania, 1989).

Histone Deacetylase Inhibition and Antiproliferative Activity

Certain 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have been found to be potent histone deacetylase (HDAC) inhibitors and exhibit cytotoxicity to cancer cells. These compounds, such as N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, have displayed marked anti-HDAC and antiproliferative activity, showing promise in the development of potential prostate cancer inhibitors (Liu, Lee, Chen, Lee, Wang, Pan, Lai, Yeh & Liou, 2015).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-28(26,27)23-10-2-3-14-6-9-16(11-17(14)23)22-19(25)18(24)21-12-13-4-7-15(20)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYBZWFAYNSWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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